molecular formula C19H21F3N4O2 B2487673 4-(4-tert-butyl-1,3-thiazol-2-yl)-N-(3-chlorobenzyl)thiophene-2-sulfonamide CAS No. 1030096-77-5

4-(4-tert-butyl-1,3-thiazol-2-yl)-N-(3-chlorobenzyl)thiophene-2-sulfonamide

Cat. No. B2487673
M. Wt: 394.398
InChI Key: TVGGHJXEISMHFG-UHFFFAOYSA-N
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Description

The compound of interest is a part of the sulfonamide family, which is widely recognized for its significant role in medicinal chemistry due to their broad spectrum of biological activities. While the specific compound, 4-(4-tert-butyl-1,3-thiazol-2-yl)-N-(3-chlorobenzyl)thiophene-2-sulfonamide, was not directly identified in the search, related sulfonamides and their derivatives have been studied for various applications, including their potential as enzyme inhibitors and their structural and synthetic versatility.

Synthesis Analysis

Synthesis of sulfonamide derivatives often involves the incorporation of sulfonyl chloride intermediates with various aromatic or heteroaromatic amines. For instance, the synthesis of 1,3,4-thiadiazole sulfonamides, which share a similar heteroaromatic structure with the compound of interest, can be achieved through a multi-step process starting from appropriate benzoic acids or their derivatives, highlighting the complex synthesis routes employed for these compounds (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine, contributing to the molecule's biological activity and chemical properties. The crystal structure analysis of similar compounds reveals significant interactions between the sulfonyl group and adjacent heterocyclic rings, indicating a strong influence on the molecule's overall conformation and reactivity (Pedregosa et al., 1996).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, reflecting their versatile chemical properties. For example, the intramolecular Diels-Alder reactions of cyclic sulfonamides demonstrate their utility in synthesizing novel cyclic compounds with potential biological activities. These reactions highlight the reactivity of sulfonamide derivatives under thermal conditions and their potential for creating structurally complex molecules (Greig et al., 2001).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and other chemical applications. The detailed characterization, including thermal analysis and crystal structure determination, provides insights into the stability and solubility profiles of these compounds, which are essential for their practical applications (Camí et al., 2006).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity, acidity of the amine hydrogen, and ability to form hydrogen bonds, significantly influence their biological activity and chemical versatility. Studies on the reactivity of sulfonamide compounds with organolithium reagents demonstrate the potential for regioselective transformations, contributing to the synthesis of structurally diverse derivatives (Stoyanovich et al., 1976).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Precursors and Synthetic Methods : Research has focused on developing new precursors for thiadiazolesulfonamides and cyclic sulfonamides through innovative synthesis methods, such as intramolecular Diels-Alder reactions. These methods facilitate the creation of compounds with potential applications in various fields, including medicinal chemistry and materials science (Pedregosa et al., 1996); (Greig et al., 2001).

  • Antiviral Activity : Sulfonamide derivatives, including thiadiazole sulfonamides, have been synthesized and tested for their antiviral properties. These studies contribute to the understanding of the structure-activity relationship, paving the way for the development of new antiviral agents (Chen et al., 2010).

  • Environmental and Biological Sciences Applications : Sulfonamide derivatives have been explored for their potential in environmental and biological applications. For example, research has been conducted on developing reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols, which is significant for detecting toxic substances in environmental samples (Wang et al., 2012).

  • Catalytic and Synthetic Applications : The reactivity of arylsulfonyl compounds, including those related to the compound , with organolithium reagents has been studied to understand their potential in synthetic chemistry. Such research aids in developing new methods for synthesizing complex molecules (Stoyanovich et al., 1973).

Potential Applications

  • Anticonvulsant Agents : Certain sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity. This research provides insights into the potential therapeutic applications of these compounds in treating convulsive disorders (Farag et al., 2012).

  • Desulfurization and Denitrogenation : Studies have also explored the use of sulfonamide derivatives in the desulfurization and denitrogenation of fuels, highlighting their potential in addressing environmental concerns related to fuel purification (Kędra-Królik et al., 2011).

properties

IUPAC Name

2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13-10-17(25-18(23-13)26-8-3-2-4-9-26)28-12-16(27)24-15-7-5-6-14(11-15)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGGHJXEISMHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide

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